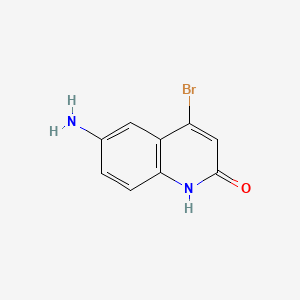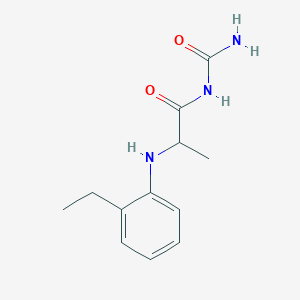
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide is an organic compound with the molecular formula C12H17N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide typically involves the reaction of 2-ethylphenylamine with a carbamoylating agent under controlled conditions. One common method is the reaction of 2-ethylphenylamine with isocyanates or carbamoyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities .
化学反应分析
Types of Reactions
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amides or esters.
科学研究应用
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- n-Carbamoyl-2-((2-methylphenyl)amino)propanamide
- n-Carbamoyl-2-((2-fluorophenyl)amino)propanamide
- n-Carbamoyl-2-((2-chlorophenyl)amino)propanamide
Uniqueness
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .
属性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
N-carbamoyl-2-(2-ethylanilino)propanamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-9-6-4-5-7-10(9)14-8(2)11(16)15-12(13)17/h4-8,14H,3H2,1-2H3,(H3,13,15,16,17) |
InChI 键 |
AHZOOBBSBCMORW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(C)C(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


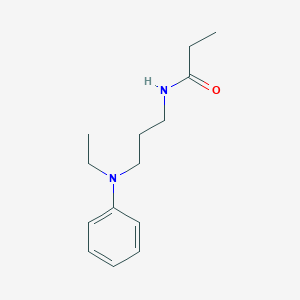

![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
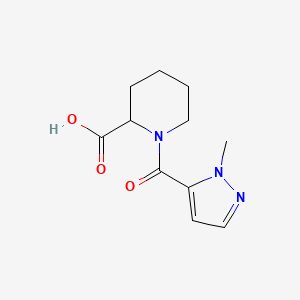
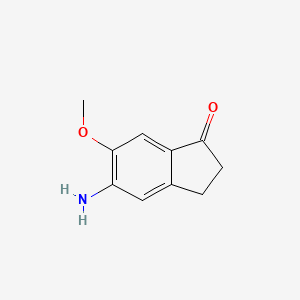

![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
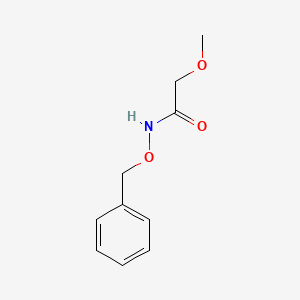
![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)
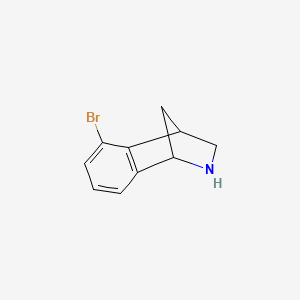

![N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide](/img/structure/B14905819.png)
![tert-Butyl (6R,8R)-6,8-dimethyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14905827.png)
